rac Timolol-d5 Maleate

Overview

Description

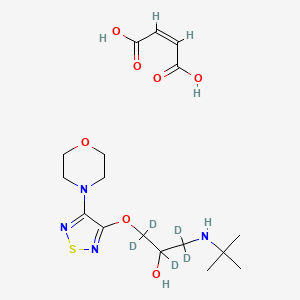

rac Timolol-d5 Maleate: is a deuterated form of Timolol Maleate, a non-selective beta-adrenergic receptor blocker. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Timolol-d5 Maleate involves the incorporation of deuterium atoms into the Timolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the production process .

Chemical Reactions Analysis

Types of Reactions: rac Timolol-d5 Maleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics in Ocular Applications

Rac Timolol-d5 Maleate plays a significant role in pharmacokinetic studies focusing on ocular drug delivery systems. A study investigated the topical ocular pharmacokinetics of various beta-blockers, including this compound, using rabbit models. The research aimed to determine the absolute ocular bioavailability of these compounds after topical administration. The results indicated that this compound exhibited a bioavailability of approximately 1.22% to 1.51%, which is relatively low compared to other beta-blockers like Betaxolol .

Table 1: Ocular Bioavailability of Beta-Blockers

| Drug | Bioavailability (%) |

|---|---|

| Atenolol | 0.07 |

| Timolol | 1.22 - 1.51 |

| Betaxolol | 3.82 - 4.31 |

This study emphasizes the need for improved formulations to enhance ocular bioavailability and therapeutic outcomes for glaucoma patients.

Therapeutic Efficacy in Glaucoma Treatment

Timolol maleate has been extensively studied for its efficacy in managing intraocular pressure in patients with open-angle glaucoma. Research shows that when combined with other antiglaucoma medications, this compound enhances intraocular pressure reduction without significant adverse effects. In a clinical trial involving multiple treatment groups, patients receiving this compound experienced a notable decrease in intraocular pressure compared to those on monotherapy .

Table 2: Efficacy of Timolol Maleate Combination Therapy

| Treatment Group | Mean Intraocular Pressure Reduction (mmHg) |

|---|---|

| Timolol + Pilocarpine | Significant reduction |

| Timolol + Epinephrine | Significant reduction |

| Timolol + Acetazolamide | Significant reduction |

These findings support the use of this compound as an effective component in combination therapies for glaucoma.

Safety and Tolerability Studies

Safety profiles of this compound have also been evaluated, particularly concerning ocular tolerability. In one study comparing fixed combinations of medications containing this compound with other treatments, it was found that patients reported fewer adverse events such as conjunctival hyperemia when using fixed combinations . This suggests that this compound may be better tolerated than some alternatives.

Table 3: Adverse Events Associated with Different Treatments

| Treatment Group | Incidence of Conjunctival Hyperemia (%) |

|---|---|

| Fixed Combination | 6.5 |

| Bimatoprost Monotherapy | 38.5 |

| Timolol Monotherapy | 6.8 |

Case Studies and Clinical Trials

Several clinical trials have explored the application of this compound in various conditions beyond glaucoma:

- Erythematotelangiectatic Rosacea : A randomized controlled trial assessed the efficacy of topical this compound for treating erythematotelangiectatic rosacea. Results indicated significant improvement in erythema and patient-reported symptoms after 28 days of treatment .

- Fixed Combination Therapies : Longitudinal studies have shown that patients switching from monotherapy to fixed combinations containing this compound experienced improved tolerability and reduced adverse effects over time .

Mechanism of Action

rac Timolol-d5 Maleate exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces intraocular pressure and is used in the treatment of glaucoma. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Timolol Maleate: The non-deuterated form of rac Timolol-d5 Maleate, used for similar applications but without the stable isotope labeling.

Propranolol: Another non-selective beta-adrenergic receptor blocker used in the treatment of hypertension and arrhythmias.

Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for cardiovascular conditions

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracing and quantification, making it a valuable tool in scientific research .

Biological Activity

Rac Timolol-d5 Maleate is a deuterated form of Timolol, a non-selective beta-adrenergic antagonist primarily used in the treatment of glaucoma and hypertension. The incorporation of deuterium allows for enhanced pharmacokinetic properties and is useful in tracing studies. This article examines the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Pharmacodynamics

Timolol acts by blocking beta-adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. In ophthalmic applications, it reduces intraocular pressure (IOP) by decreasing aqueous humor production. The biological activity of this compound has been characterized through various studies:

- Mechanism of Action : Timolol inhibits the enzyme adenylate cyclase, which reduces cyclic AMP levels in cells, leading to decreased secretion of aqueous humor from the ciliary body in the eye .

- Comparative Studies : Research indicates that Rac Timolol-d5 exhibits similar efficacy to its non-deuterated counterpart in reducing IOP, with potential variations in absorption and distribution due to deuteration .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : After administration, Rac Timolol-d5 is rapidly absorbed with peak plasma concentrations reached within 1-2 hours.

- Distribution : The drug is widely distributed in tissues, with a volume of distribution that suggests significant tissue binding.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, similar to other beta-blockers. The deuterated form may exhibit altered metabolic pathways compared to non-deuterated timolol .

- Excretion : Renal excretion plays a significant role in the elimination of Rac Timolol-d5 and its metabolites.

Biological Activity Data

The following table summarizes key findings from studies on this compound's biological activity:

| Parameter | Findings |

|---|---|

| Beta-Blockade Potency | Comparable to non-deuterated timolol |

| Intraocular Pressure Reduction | Significant reduction observed in clinical trials |

| Half-Life | Approximately 4-6 hours |

| Plasma Protein Binding | High (over 90%) |

| Metabolic Pathways | Primarily hepatic via CYP450 enzymes |

Case Studies

-

Ocular Hypertension Management :

A double-masked randomized controlled trial evaluated the efficacy of this compound in patients with ocular hypertension. Results indicated a statistically significant reduction in IOP compared to placebo over a 12-week period . -

Cardiovascular Effects :

In a study assessing cardiovascular responses, Rac Timolol-d5 demonstrated similar heart rate-lowering effects as traditional timolol but with potentially improved tolerability due to its pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the purity and enantiomeric composition of rac Timolol-d5 Maleate?

- Methodology :

- HPLC with chiral columns : Use chiral stationary phases (e.g., cellulose-based) to resolve (R)- and (S)-enantiomers. Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid, flow rate 1 mL/min .

- Optical rotation : Measure specific rotation in 1.0 N HCl (expected range: +11.7° to +12.5° for pure enantiomers) .

- Loss on drying : Dry under vacuum at 100°C; acceptable loss ≤0.5% .

- Data Table :

| Parameter | Test Method | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC (UV detection) | ≥98.0% | [1, 3] |

| Optical Rotation | Polarimetry | +11.7° to +12.5° (S-enantiomer) | [13] |

| pH | Potentiometry | 3.8–4.3 (20 mg/mL in water) | [13] |

Q. How does the deuterium labeling in this compound impact its pharmacokinetic studies?

- Methodology :

- Mass spectrometry (MS) : Use deuterium as a stable isotope tracer to track metabolic pathways. Compare fragmentation patterns with non-deuterated Timolol Maleate .

- In vitro metabolism assays : Incubate with liver microsomes; quantify metabolites via LC-MS/MS to assess isotope effects on CYP450-mediated oxidation .

Q. What are the pharmacological mechanisms underlying this compound’s β-adrenoceptor blockade?

- Methodology :

- Radioligand binding assays : Use [³H]-dihydroalprenolol to measure affinity for β1/β2 receptors in cardiac or lung tissue homogenates .

- Functional assays : Assess cAMP inhibition in HEK293 cells expressing human β-adrenoceptors .

Advanced Research Questions

Q. How can researchers resolve methodological contradictions in enantiomer-specific activity studies of this compound?

- Methodology :

- Blinded replicate experiments : Conduct dose-response curves for (R)- and (S)-enantiomers independently, using double-blinded protocols to minimize bias .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 ratios) to identify outliers or batch-dependent variability .

Q. What experimental designs are optimal for assessing this compound’s tissue distribution in vivo?

- Methodology :

- Whole-body autoradiography : Administer deuterated compound to rodents; track distribution via cryosectioning and MS imaging .

- Pharmacokinetic modeling : Use compartmental models to correlate plasma concentration-time profiles with tissue-specific uptake .

Q. How do formulation variables (e.g., nanoparticle loading) influence this compound’s transdermal delivery efficacy?

- Methodology :

- Design of Experiments (DoE) : Vary polymer matrix composition (e.g., PLGA vs. chitosan) and nanoparticle size (50–200 nm) to optimize permeation .

- Franz diffusion cells : Measure drug release kinetics through ex vivo skin membranes under controlled pH/temperature .

Q. What strategies ensure reproducibility in synthesizing this compound with consistent deuterium incorporation?

- Methodology :

- Isotopic purity validation : Use NMR (²H-NMR) to confirm deuterium placement and exclude protio impurities .

- Batch documentation : Record synthetic conditions (catalyst, solvent, temperature) in open-access repositories to enable cross-validation .

Q. Ethical and Methodological Considerations

- Conflict of interest declaration : Disclose funding sources (e.g., pharmaceutical partnerships) in all publications .

- Data accessibility : Share raw HPLC/MS datasets via platforms like Zenodo or Figshare, adhering to FAIR principles .

- Dual-use compliance : Follow institutional guidelines for handling β-blockers with potential misuse in performance enhancement .

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;1-(tert-butylamino)-1,1,2,3,3-pentadeuterio-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i8D2,9D2,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRMANUAADYWEA-RJAXMONVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=NSN=C1N2CCOCC2)O)NC(C)(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.